![molecular formula C10H12N2S B1522539 3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile CAS No. 37845-63-9](/img/structure/B1522539.png)
3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile
Overview
Description
3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile is a sulfur-containing organic compound. It has a CAS Number of 37845-63-9 and a molecular weight of 192.28 .
Synthesis Analysis
The synthesis of such compounds often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The molecular formula of 3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile is C10H12N2S . The InChI code is 1S/C10H12N2S/c1-8(6-11)7-13-10-5-3-2-4-9(10)12/h2-5,8H,7,12H2,1H3 .Physical And Chemical Properties Analysis
3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile is a powder that is stored at room temperature . It has a molecular weight of 192.28 .Scientific Research Applications
-
Synthesis of Benzoxazoles
- Field : Organic Chemistry
- Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Method : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
-
Synthesis of Novel Polymeric Phthalocyanines
- Field : Polymer Chemistry
- Application : A novel bisphthalonitrile was synthesized .
- Method : The synthesis was achieved by a nucleophilic aromatic substitution of chloro atom of 4-(2′-aminophenyl sulfanyl)-5-chloro-benzene-1,2-dicarbonitrile with dithiol functions of pentane-1,5-dithiole .
- Results : The result was a novel bisphthalonitrile 5,5′-(pentane-1,5-diylbis(sulfanediyl))bis(4-((2-aminophenyl)thio)phthalonitrile) .
-
Synthesis of 2-Thio-Containing Pyrimidines
- Field : Medicinal Chemistry
- Application : The synthesis of 2-thio-containing pyrimidines and their condensed analogs with an exocyclic sulfur atom has been explored . These compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
- Method : The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .
- Results : The literature data analysis shows that the title compounds possess diverse biological activities .
-
Synthesis of Benzoxazole Derivatives
- Field : Organic Chemistry
- Application : Benzoxazole derivatives have been synthesized using 2-aminophenol . These derivatives have found applications in medicinal, pharmaceutical, and industrial areas .
- Method : The reaction of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene was carried out under different reaction conditions and catalysts .
- Results : The resulting benzoxazole derivatives exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
-
Synthesis of Adenosine-5’-Diphosphate Derivatives
- Field : Biochemistry
- Application : The synthesis of 2-[(3-aminopropyl)-sulfanyl]-1,N6-ethenoadenosine diphosphate (53) was achieved . This molecule showed a strong ability to initiate platelet aggregation .
- Method : The synthesis was achieved by optimizing the molecule adenosine-5’-diphosphate .
- Results : The resulting molecule showed a strong ability to initiate platelet aggregation .
-
Synthesis of Benzoxazole Derivatives Using Elemental Sulfur
- Field : Organic Chemistry
- Application : Benzoxazole derivatives were synthesized using 2-aminophenol . These derivatives have found applications in medicinal, pharmaceutical, and industrial areas .
- Method : The reaction of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene was carried out under different reaction conditions and catalysts .
- Results : The resulting benzoxazole derivatives exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
properties
IUPAC Name |
3-(2-aminophenyl)sulfanyl-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-8(6-11)7-13-10-5-3-2-4-9(10)12/h2-5,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJKBHPVLSGOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=CC=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



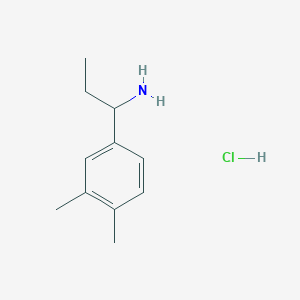
![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)
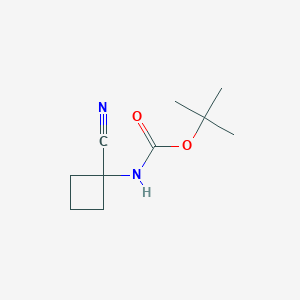
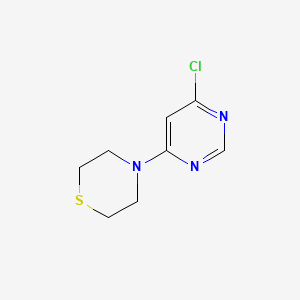
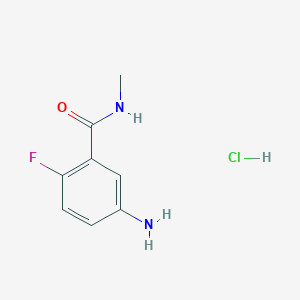

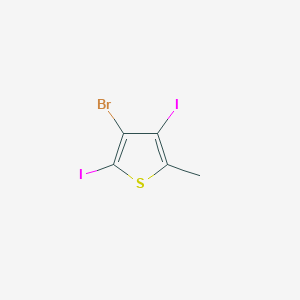
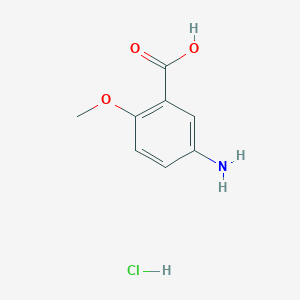
![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)
![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)
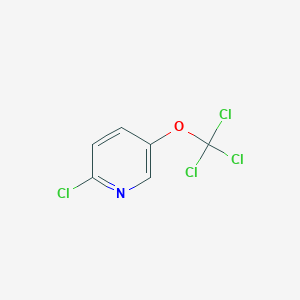

![5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1522474.png)
